Cbz-D-2,4-Diaminobutyric acid
Description
Significance of Non-Proteinogenic Amino Acids in Chemical Biology
Non-proteinogenic amino acids (NPAAs) represent a vast chemical space beyond the canonical 20 amino acids. wikipedia.org Over 140 NPAAs occur naturally, and thousands more can be synthesized in the laboratory. wikipedia.orgebi.ac.uk These unique building blocks are significant in chemical biology for several reasons:
Probing Biological Systems: NPAAs can be incorporated into peptides and proteins to study their structure, function, and interactions. Their unique side chains and stereochemistry can introduce specific changes that help elucidate biological mechanisms.
Developing Novel Therapeutics: Peptides composed of only natural amino acids can be susceptible to degradation in biological systems. nih.gov Incorporating NPAAs can enhance the stability, potency, and bioavailability of peptide-based drugs. nih.govnih.gov
Creating New Biomaterials: The distinct properties of NPAAs can be harnessed to create novel polypeptide-based materials for applications in drug delivery and tissue engineering. nih.gov
Understanding Metabolic Pathways: Many NPAAs are intermediates in various metabolic pathways and can be used to study enzyme mechanisms and metabolic regulation. wikipedia.orgontosight.ai For instance, ornithine and citrulline are key components of the urea (B33335) cycle. wikipedia.org
The ability to synthesize NPAAs with specific modifications, such as amine alkylation and side chain substitution, provides researchers with a powerful toolkit to explore and manipulate biological processes. wikipedia.orgebi.ac.uk
Overview of D-2,4-Diaminobutyric Acid and its Cbz-Protected Form in Contemporary Research
D-2,4-Diaminobutyric acid (D-Dab) is a non-proteinogenic amino acid characterized by a four-carbon chain with amino groups at the second and fourth positions. ontosight.ainih.gov It is the R-enantiomer of 2,4-diaminobutyric acid. nih.gov D-Dab itself is a bacterial metabolite and has been a subject of research for its biological activities. nih.govchemicalbook.com
In the context of chemical synthesis, particularly peptide synthesis, the amino groups of D-Dab need to be selectively protected to control the reaction outcome. This is where the Cbz (benzyloxycarbonyl) protecting group comes into play. The Cbz group, introduced by reacting an amine with benzyl (B1604629) chloroformate, effectively masks the amine functionality as a carbamate. total-synthesis.comnumberanalytics.com This protection is crucial for preventing unwanted side reactions during the formation of peptide bonds. numberanalytics.commasterorganicchemistry.com
Cbz-D-2,4-Diaminobutyric acid is therefore a key building block in the synthesis of peptides and other complex molecules. The Cbz group can be selectively removed under specific conditions, typically through catalytic hydrogenation, which is a mild method that preserves other sensitive functional groups. total-synthesis.commasterorganicchemistry.com
Table 1: Properties of D-2,4-Diaminobutyric Acid
| Property | Value |
| Molecular Formula | C4H10N2O2 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | (2R)-2,4-diaminobutanoic acid |
| Synonyms | (R)-2,4-Diaminobutanoic acid, D-2,4-Diaminobutyric acid |
| Configuration | R-configuration |
Data sourced from PubChem CID 638153 nih.gov
Stereochemical Considerations in this compound Research
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological systems. The "D" in this compound refers to the stereochemical configuration at the alpha-carbon, which is the carbon atom adjacent to the carboxyl group. In this case, it is the (R)-configuration. nih.gov
The stereochemistry of amino acids is paramount as it dictates their biological activity. For instance, the enantiomers of 2,4-diaminobutyric acid (D- and L-forms) can exhibit different biological activities. ontosight.ai This stereoselectivity is a common theme in biochemistry, where enzymes and receptors are often highly specific for one enantiomer over the other.
In the context of this compound, the D-configuration is a deliberate choice for specific research applications. The incorporation of D-amino acids into peptides can confer resistance to proteolysis (enzymatic degradation), as proteases are typically specific for L-amino acids. This can lead to peptides with longer half-lives in biological systems. The defined stereochemistry of this compound makes it a valuable chiral building block for the asymmetric synthesis of complex molecules where precise control over the three-dimensional structure is essential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSCBRTBLPGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of Cbz D 2,4 Diaminobutyric Acid
Stereoselective Synthesis of D-2,4-Diaminobutyric Acid and its Cbz-Protected Derivatives
The asymmetric synthesis of D-2,4-diaminobutyric acid (D-Dab) and its derivatives, particularly the Cbz-protected form, relies on stereocontrolled transformations of readily available chiral precursors. Methodologies often involve the manipulation of chiral pool amino acids to set the desired stereocenter.
Derivatization from L-Glutamine Precursors with Cbz Protection
One established route to 2,4-diaminobutyric acid involves the Hofmann rearrangement of N-protected glutamine. A historical synthesis by Karrer et al. utilized N-acetyl-glutamine for this transformation. oregonstate.edu While this demonstrates the feasibility of using a glutamine scaffold, achieving the D-configuration from L-glutamine necessitates a stereochemical inversion step.
A modern approach to Cbz-D-2,4-diaminobutyric acid from an L-glutamine precursor would typically involve the following key transformations:
Protection: The α-amino group of L-glutamine is protected, for instance, with the Boc group, and the carboxylic acid is esterified.
Hofmann Rearrangement: The amide side chain of the protected glutamine derivative is subjected to a Hofmann rearrangement, typically using a reagent like bromine in the presence of a base, to yield a protected 2,3-diaminopropionic acid derivative with a one-carbon homologation.
Stereochemical Inversion: The stereocenter at the α-carbon needs to be inverted. This can be achieved through various methods, such as an SN2 displacement of a suitable leaving group. For example, the α-amino group can be converted into a good leaving group (e.g., a tosylate), followed by displacement with a nitrogen nucleophile with inversion of configuration.
Cbz Protection and Deprotection: The protecting groups are manipulated to introduce the Cbz group at the desired position. This may involve the removal of the initial protecting group (e.g., Boc) and subsequent protection with benzyl (B1604629) chloroformate (Cbz-Cl).
Enzymatic resolution can also be employed to separate enantiomers. For instance, a racemic mixture of a Cbz-protected 2,4-diaminobutyric acid derivative could be subjected to an enzyme that selectively hydrolyzes one enantiomer, allowing for the isolation of the desired D-isomer.
Synthesis from Homoserine as a Starting Material for 2,4-Diaminobutyric Acid Derivatives
Homoserine is another valuable chiral precursor for the synthesis of 2,4-diaminobutyric acid derivatives. A patented method outlines a synthetic pathway starting from homoserine. google.com To obtain the D-enantiomer, D-homoserine would be the logical starting material, thus avoiding a stereochemical inversion step.
A representative synthesis of a Cbz-protected D-2,4-diaminobutyric acid derivative from D-homoserine can be outlined as follows:
Protection of D-homoserine: The amino and carboxyl groups of D-homoserine are protected. For example, the amino group can be protected with a Boc group and the carboxyl group as a benzyl ester.
Activation of the Hydroxyl Group: The primary hydroxyl group of the protected D-homoserine is activated for nucleophilic substitution, for instance, by converting it into a mesylate or tosylate.
Introduction of the Second Amino Group: The activated hydroxyl group is displaced by a nitrogen nucleophile, such as sodium azide, to introduce the second nitrogen functionality.
Reduction and Cbz Protection: The azide is then reduced to an amine, for example, by catalytic hydrogenation. Subsequently, one or both amino groups can be protected with the Cbz group using benzyl chloroformate under basic conditions. The choice of reaction conditions allows for selective protection of the α- or γ-amino group if required.
This approach leverages the existing stereocenter of D-homoserine to directly yield the desired D-configuration of the diaminobutyric acid scaffold.
Alternative Synthetic Routes and Methodological Innovations for Diaminobutyric Acid Scaffolds
Beyond the use of glutamine and homoserine, other innovative synthetic strategies have been developed for accessing diaminobutyric acid scaffolds. These methods often focus on efficiency, scalability, and the introduction of diverse functionalities.
One such approach involves the use of phase-transfer catalysis for the asymmetric alkylation of glycine derivatives. A chiral phase-transfer catalyst can mediate the stereoselective alkylation of a glycine imine with a suitable electrophile containing a masked amino group, leading to the enantioselective synthesis of α-amino acids.
Another innovative method is the use of biocatalysis. For instance, transaminases can be engineered to catalyze the asymmetric amination of a keto-acid precursor to selectively produce the D-enantiomer of 2,4-diaminobutyric acid. Furthermore, the biosynthesis of poly-D-Dab has been studied, revealing the involvement of a racemase that converts L-Dab to D-Dab, which is then incorporated into the polymer. nih.gov This enzymatic machinery holds potential for the development of novel biocatalytic routes to D-amino acids.
The table below summarizes some of the key synthetic strategies for obtaining 2,4-diaminobutyric acid scaffolds.
| Starting Material | Key Transformation(s) | Stereochemical Control | Reference(s) |
| N-Acetyl-glutamine | Hofmann Rearrangement | Substrate-controlled (L-isomer) | oregonstate.edu |
| Homoserine | Hydroxyl group activation, Nucleophilic substitution | Substrate-controlled (D or L) | google.com |
| Glycine Derivatives | Asymmetric phase-transfer catalysis | Catalyst-controlled | N/A |
| Keto-acid Precursor | Biocatalytic transamination | Enzyme-controlled | N/A |
Protective Group Strategies in this compound Synthesis
The presence of two amino groups and a carboxylic acid in diaminobutyric acid necessitates a careful and strategic use of protecting groups to achieve selective modifications. The choice of protecting groups is critical for the successful synthesis of complex molecules containing this diamino acid.
Carboxybenzyl (Cbz) Group Chemistry for Amino Acid Protection
The Carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry and amino acid protection. total-synthesis.com It is widely used for the protection of amino groups due to its stability under a broad range of conditions and its facile removal by catalytic hydrogenation.
Introduction of the Cbz Group: The Cbz group is typically introduced by reacting the amino group with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction. total-synthesis.com The reaction proceeds via nucleophilic acyl substitution at the chloroformate.
Stability of the Cbz Group: The Cbz group is stable to both acidic and basic conditions commonly employed in peptide synthesis, making it orthogonal to many other protecting groups. total-synthesis.com
Removal of the Cbz Group: The most common method for the deprotection of a Cbz-protected amine is catalytic hydrogenation. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com This deprotection method is mild and highly efficient. Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although this is less common due to the harsh conditions.
Orthogonal Protection Strategies for Diaminobutyric Acid Scaffolds (e.g., Boc, Fmoc)
The synthesis of peptides and other complex molecules containing diaminobutyric acid often requires the differential protection of the α- and γ-amino groups. This is achieved through an orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are employed. researchgate.net
Boc and Fmoc Protection: The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely used protecting groups in solid-phase peptide synthesis and are excellent candidates for orthogonal protection in conjunction with the Cbz group.
Boc Group: The Boc group is acid-labile and is typically removed with strong acids such as trifluoroacetic acid (TFA). It is stable to the basic conditions used for Fmoc removal and the hydrogenolysis conditions for Cbz removal.
Fmoc Group: The Fmoc group is base-labile and is readily cleaved by treatment with a secondary amine, such as piperidine. It is stable to the acidic conditions used for Boc removal and the hydrogenolysis conditions for Cbz removal.
Commercially available derivatives such as Fmoc-Dab(Boc)-OH are valuable building blocks for the incorporation of D-2,4-diaminobutyric acid into peptides, allowing for the selective deprotection of either the α-amino group (Fmoc) or the γ-amino group (Boc). sigmaaldrich.com
Other Orthogonal Protecting Groups: Besides Boc and Fmoc, other protecting groups can be used for the orthogonal protection of diaminobutyric acid. For example, the allyloxycarbonyl (Alloc) group is another useful protecting group. The Alloc group is stable to both acidic and basic conditions but can be selectively removed by treatment with a palladium(0) catalyst. iris-biotech.de This provides an additional layer of orthogonality for complex synthetic schemes.
The following table provides an overview of the common protecting groups used for diaminobutyric acid and their cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |
| Carboxybenzyl | Cbz | H2, Pd/C (Hydrogenolysis) | Boc, Fmoc, Alloc |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Cbz, Fmoc, Alloc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Cbz, Boc, Alloc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Cbz, Boc, Fmoc |
Derivatization and Functionalization of this compound Derivatives
The presence of a reactive side-chain amino group in Cbz-D-DAB provides a versatile handle for a wide range of chemical modifications. This allows for the generation of diverse analogs with tailored properties for specific research needs.
Chemical Modifications of Side Chains for Analog Generation
The generation of analogs from this compound derivatives often involves the selective modification of the side-chain amino group. This can be achieved through various chemical reactions, including acylation and alkylation, to introduce a wide array of functional groups.
One common approach is the acylation of the γ-amino group with functionalized carboxylic acids. This reaction is typically carried out using standard peptide coupling reagents to form a stable amide bond. The choice of the acylating agent allows for the introduction of diverse functionalities, such as fluorescent tags, biotin labels, or other reporter groups.
Alkylation of the side-chain amino group is another powerful strategy for analog generation. Reductive amination is a widely used method for this purpose, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This method allows for the controlled introduction of various alkyl groups. For instance, the reaction with formaldehyde in the presence of a reducing agent can yield the corresponding N-methylated analog. More complex alkyl chains can be introduced by using other aldehydes or ketones.
These side-chain modifications are instrumental in creating libraries of Cbz-D-DAB analogs with diverse physicochemical properties, which can be used to probe biological systems or to develop new research tools.
Introduction of Bio-orthogonal Labels for Research Applications
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The introduction of bio-orthogonal functional groups onto this compound derivatives allows for their specific labeling and visualization in complex biological environments.
The most widely used bio-orthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable triazole linkage. organic-chemistry.orginterchim.fr To utilize this reaction, an azide or alkyne functional group must be introduced into the Cbz-D-DAB molecule. This can be achieved by acylating the side-chain amino group with a carboxylic acid that contains a terminal alkyne or azide. For example, reaction with 4-pentynoic acid would introduce a terminal alkyne, while reaction with 4-azidobutanoic acid would introduce an azide group.
Another important bio-orthogonal reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore more suitable for in vivo applications. nih.gov In this case, a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), is incorporated into the Cbz-D-DAB derivative.
Once the bio-orthogonal handle is in place, the Cbz-D-DAB derivative can be selectively labeled with a probe containing the complementary functional group. For example, an alkyne-modified derivative can be reacted with an azide-containing fluorescent dye to visualize its localization within a cell.
Formation of Dimethylated and Other Substituted Analogs of D-DAB
The formation of N,N-dimethylated and other substituted analogs of D-2,4-diaminobutyric acid (D-DAB) can be achieved through various synthetic strategies, with reductive amination being a particularly effective method. This reaction allows for the controlled introduction of alkyl groups onto the primary amino functions of the D-DAB backbone.
For the synthesis of N,N-dimethylated analogs, a common approach involves the reaction of a protected D-DAB derivative, such as Nα-Cbz-D-2,4-diaminobutyric acid, with an excess of formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. cymitquimica.comacs.org The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to yield the dimethylated product. The choice of protecting group for the α-amino group is crucial to ensure selective methylation of the side-chain amine.
Reductive amination can also be employed to introduce other alkyl substituents by using different aldehydes or ketones. For instance, reacting the protected D-DAB derivative with acetaldehyde would yield the N-ethyl analog, while reaction with acetone would result in an N-isopropyl group. A one-pot, double reductive alkylation procedure has been described for Nα-protected diamino acids, providing a simple and efficient route to orthogonally protected N,N'-diaminoalkylated building blocks. google.com This approach is compatible with standard solid-phase peptide synthesis protecting groups like Fmoc, Boc, and Cbz. google.com
Below is a representative table of reaction conditions for the reductive amination of Nα-protected diamino acids:
| Entry | Nα-Protecting Group | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Fmoc | 2-(N-Boc)aminoacetaldehyde | NaBH3CN | 6% AcOH in MeOH | 85 | google.com |
| 2 | Cbz | Formaldehyde | NaBH(OAc)3 | Dichloromethane | High | cymitquimica.com |
| 3 | Boc | Various | NaBH3CN | Methanol | Good | oregonstate.edu |
Reaction Yield Optimization and Purity in this compound and Related Synthesis
In the context of peptide synthesis involving Cbz-D-DAB, the choice of coupling reagent is a key factor in maximizing yield and minimizing side reactions like racemization. uni-kiel.deglobalresearchonline.net A variety of coupling reagents are available, each with its own advantages and disadvantages. The efficiency of these reagents can be influenced by factors such as steric hindrance of the amino acids being coupled and the reaction conditions. globalresearchonline.net
The following table provides a comparison of common coupling reagents used in peptide synthesis:
| Coupling Reagent | Common Additive | Key Advantages | Potential Drawbacks |
| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | Inexpensive and effective | Formation of insoluble dicyclohexylurea byproduct |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | Fast coupling times, low racemization | Can be expensive |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | Highly efficient, particularly for hindered couplings | Higher cost |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | High solubility, good performance with only 1 equivalent of base | Relatively newer reagent |
Purification of Cbz-D-DAB and its derivatives is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Recrystallization: This method is effective for obtaining highly pure crystalline solids. The choice of solvent is critical for successful recrystallization.
Column Chromatography: Silica gel chromatography is widely used to separate compounds based on their polarity. The eluent system is optimized to achieve good separation.
Ion-Exchange Chromatography: This technique is particularly useful for purifying amino acids and their derivatives by separating them based on their charge. oregonstate.edu
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification of peptides and other complex molecules, often achieving purities greater than 95%. peptide.com
The following table outlines various purification methods and their typical applications and outcomes for Cbz-D-DAB and related compounds:
| Purification Method | Typical Application | Eluent/Solvent System | Typical Purity Achieved | Reference |
| Recrystallization | Final purification of solid compounds | Varies (e.g., water, ethanol) | >98% | |
| Column Chromatography | Purification of reaction intermediates | Varies (e.g., dichloromethane/methanol) | 90-98% | google.com |
| Ion-Exchange Chromatography | Purification of amino acid derivatives | Acidic or basic buffers | >95% | oregonstate.edu |
| Reversed-Phase HPLC | Final purification of peptides and complex derivatives | Acetonitrile/water with TFA | >95-99% | peptide.com |
By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate purification techniques, this compound and its derivatives can be prepared in high yield and purity, enabling their use in a wide range of scientific applications.
Applications of Cbz D 2,4 Diaminobutyric Acid in Peptide Chemistry and Peptidomimetics
Cbz-D-2,4-Diaminobutyric Acid as a Key Building Block in Peptide Synthesis
The utility of Cbz-D-DAB in peptide synthesis stems from its role as a non-natural amino acid that can be incorporated into peptide chains to introduce specific structural and functional characteristics. chemimpex.comchemimpex.com The Cbz group provides stable protection for the α-amino group during coupling reactions, while the D-configuration offers resistance to enzymatic degradation by proteases, a crucial attribute for therapeutic peptides. The side-chain amino group serves as a versatile handle for further chemical modifications, such as branching, cyclization, or conjugation.
Solution-phase peptide synthesis (SPPS), the classical method for creating peptides, involves the stepwise coupling of amino acids in a homogenous solution. nih.govspringernature.com This technique is particularly suitable for large-scale synthesis and for complex peptides that may be difficult to produce via solid-phase methods. nih.gov In this context, DAB derivatives are incorporated using strategies that protect one of the amino groups while the other participates in peptide bond formation.
The synthesis of the octapeptide Biphalin, for instance, requires a solution-phase approach because its unique dimeric structure, joined by a hydrazide bridge, cannot be assembled on a polymeric support. nih.govspringernature.com The general workflow for solution-phase synthesis involves fragment condensation, where protected peptide segments are synthesized and then coupled together. nih.gov Cbz-D-DAB can be a key component in such fragments. The Cbz group is stable under various coupling conditions and can be removed via catalytic hydrogenation, a method orthogonal to many other protecting groups used for side chains.
Key Strategies and Considerations:
Orthogonal Protection: The key to using multifunctional building blocks like DAB is an orthogonal protection strategy. The α-amino group (protected as Cbz) and the γ-amino group must have protecting groups that can be removed selectively without affecting the other or the peptide backbone.
Fragment Condensation: Peptides are often built by synthesizing smaller, protected fragments (e.g., dipeptides or tripeptides) which are then coupled together. Cbz-D-DAB can be incorporated into these fragments to be later integrated into the final, larger peptide.
Purification: A significant challenge in solution-phase synthesis is the purification of intermediates after each step, often requiring chromatography or recrystallization. nih.govgoogle.com
| Strategy/Aspect | Description | Relevance of DAB Derivatives |
|---|---|---|
| Protecting Group Strategy | Utilizing protecting groups that can be removed under different conditions to allow for selective deprotection and bond formation. | The Cbz group on the α-amino group of Cbz-D-DAB is removable by hydrogenolysis, which is compatible with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups on the side chain. |
| Coupling Reagents | Reagents that activate the carboxylic acid of one amino acid to facilitate peptide bond formation with the amino group of another. Examples include carbodiimides (DCC, DIC) often with additives like HOBt to minimize racemization. peptide.com | Cbz-D-DAB is readily activated and coupled using standard reagents. The choice of coupling reagent must be compatible with the protecting groups used. |
| Fragment-Based Assembly | Synthesizing smaller peptide segments first and then ligating them to form the final peptide. This is common for longer or complex peptides. nih.gov | DAB-containing di- or tri-peptides can be synthesized and used as cassettes for incorporation into larger structures, simplifying the overall synthesis and purification process. |
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, involves building a peptide chain on an insoluble resin support. peptide.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. peptide.com The most common strategy today is Fmoc/tBu-based chemistry, where the N-α-amino group is temporarily protected by the base-labile Fmoc group. nih.govspringernature.com
Incorporating orthogonally protected D-DAB derivatives is a common strategy in SPPS to introduce sites for cyclization or branching. However, the use of certain commercially available building blocks like Fmoc-Dab(Mtt)-OH has been shown to present challenges. Research has revealed that this specific derivative can undergo rapid lactamization (intramolecular cyclization) under various standard coupling conditions, leading to poor coupling efficiency. researchgate.net This side reaction forms a stable five-membered lactam ring, terminating the peptide chain extension.
To overcome this, researchers have suggested using alternative coupling reagents like DEPBT with a preincubation-free protocol, or employing different, more stable side-chain protecting groups for the DAB derivative. researchgate.net
| Methodology/Parameter | Description | Challenge/Consideration with D-DAB |
|---|---|---|
| Fmoc/tBu Strategy | The standard SPPS method using the base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu) for side-chain protection. springernature.com | The γ-amino group of D-DAB requires an orthogonal protecting group (e.g., Mtt, ivDde, Boc) that is stable to the piperidine used for Fmoc removal. |
| Coupling Activation | Activation of the incoming Fmoc-amino acid's carboxyl group using reagents like HBTU, HATU, or DIC/Oxyma to facilitate peptide bond formation. frontiersin.org | Certain coupling conditions can promote intramolecular cyclization (lactamization) of Fmoc-Dab(Mtt)-OH, leading to failed synthesis. researchgate.net |
| Side-Chain Deprotection | Selective removal of the side-chain protecting group while the peptide is still on the resin to allow for on-resin modification (e.g., cyclization). | Groups like Mtt or ivDde can be removed with dilute acid, allowing for selective modification of the DAB side chain while the rest of the peptide remains protected. |
Design and Synthesis of Peptidomimetic Structures Incorporating D-2,4-Diaminobutyric Acid Derivatives
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, better bioavailability, or higher receptor affinity. nih.gov Incorporating non-natural amino acids like D-2,4-diaminobutyric acid is a cornerstone of peptidomimetic design.
The inherent flexibility of linear peptides often leads to poor binding affinity and susceptibility to proteolysis. nih.govmdpi.com Imposing conformational constraints by cyclization is a powerful strategy to overcome these limitations. nih.govresearchgate.net DAB derivatives are exceptionally useful for this purpose.
Researchers have synthesized conformationally constrained cyclic dipeptides by using Boc-derivatives of 2,4-diaminobutyric acid. nih.gov In this approach, the side-chain amino group of the DAB residue is used to form a lactam bridge with a C-terminal carboxyl group, resulting in a rigid, 5-membered ring structure within a dipeptide unit. nih.gov These rigid building blocks can then be incorporated into larger peptide sequences to enforce specific secondary structures, such as turns or loops, which are often critical for biological activity. mdpi.comnih.gov Cyclic dipeptides, also known as diketopiperazines, are themselves a class of privileged structures known for a wide range of biological activities. frontiersin.org
Somatostatin is a natural cyclic peptide hormone that inhibits the secretion of numerous other hormones, including growth hormone. mdpi.commdpi.com Its therapeutic potential is limited by a very short half-life. bachem.com This led to the development of synthetic somatostatin analogs (SSAs) with improved stability and duration of action, such as octreotide and lanreotide. bachem.comnih.govcancerresearchuk.org
A key feature of native somatostatin is a disulfide bridge that creates the cyclic structure essential for its biological activity. mdpi.com In synthetic analogs, this bridge is often replaced with a more stable lactam bridge. The tetrapeptide sequence Phe-Trp-Lys-Thr has been identified as crucial for receptor binding. mdpi.com D-2,4-diaminobutyric acid is an ideal building block for creating these stable, cyclic analogs. The side-chain amino group of DAB can be used to form a lactam bond with a carboxyl group elsewhere in the peptide sequence, effectively creating a conformationally constrained ring that mimics the active conformation of the natural hormone. The D-configuration of the amino acid further enhances the analog's resistance to enzymatic degradation.
The incorporation of D-2,4-diaminobutyric acid derivatives is a strategic choice in the design of modern peptide-based therapeutics, which are being developed for a wide range of diseases including cancer, metabolic disorders, and infectious diseases. nih.govresearchgate.netdntb.gov.ua The unique properties of DAB allow for the creation of sophisticated molecular architectures with tailored functions.
One innovative application is the use of DAB to construct dendrimeric structures. DAB-based dendrons have been developed as novel carriers for delivering antisense peptide nucleic acids (PNAs) into Gram-negative bacteria. nih.gov These cationic dendrons act as effective bacterial penetrating peptides (BPPs), overcoming cellular delivery challenges and showing specific antimicrobial activity with low toxicity to human cells. nih.gov
Furthermore, the side-chain amino group of DAB provides a point of attachment for other molecules, a strategy known as conjugation. This can be used to append lipids (lipidation) to increase plasma half-life and membrane interaction, or to attach chelating agents for radiolabeling in diagnostic and therapeutic applications (radiopharmaceuticals). nih.gov The use of the D-isomer of DAB in these constructs is critical for ensuring the metabolic stability of the final therapeutic agent in vivo. chemimpex.com
| Therapeutic Design Strategy | Role of D-2,4-Diaminobutyric Acid Derivative | Example Application Area |
|---|---|---|
| Enhanced Proteolytic Stability | The D-chiral center is not recognized by many endogenous proteases, significantly increasing the peptide's half-life in vivo. | Hormone analogs (e.g., somatostatin analogs), antimicrobial peptides. nih.govnih.gov |
| Conformational Constraint/Cyclization | The side-chain amino group acts as an anchor point for intramolecular cyclization (lactam bridge formation), locking the peptide into a bioactive conformation. nih.gov | Receptor agonists/antagonists, enzyme inhibitors. mdpi.com |
| Branched/Dendrimeric Structures | The two amino groups allow DAB to serve as a branching point for the synthesis of peptide dendrimers. | Drug and gene delivery systems, such as carriers for antisense antibiotics. nih.gov |
| Conjugation Handle | The side-chain amino group provides a site for attaching other moieties like lipids, polymers (e.g., PEG), or imaging agents. | Improving pharmacokinetic profiles of drugs, creating diagnostic agents. nih.gov |
Integration into Complex Molecular Architectures for Biological Probes
The unique structural features of this compound make it an ideal candidate for the construction of sophisticated molecular tools used to study biological systems.
The presence of two amine groups in diaminobutyric acid, one at the alpha (α) position and another at the gamma (γ) position, offers a key advantage for bioconjugation. By selectively protecting one of these amines, typically the α-amine with a Carboxybenzyl (Cbz) group, the γ-amine is left available for the attachment of other molecules, such as fluorescent dyes, affinity labels, or drug payloads. This orthogonal protection strategy allows for precise control over the site of conjugation, which is crucial for creating well-defined and functional bioprobes.
The Cbz protecting group is stable under various reaction conditions used for peptide synthesis and modification, yet it can be removed under specific conditions, such as catalytic hydrogenation, without affecting other parts of the molecule. This controlled deprotection allows for further modifications at the α-amine position if required.
Table 1: Examples of Bioconjugation Strategies Using Protected Diaminobutyric Acid Derivatives
| Derivative | Reporter Molecule/Payload | Linkage Chemistry | Application |
| Cbz-D-Dab(γ-N-Maleimide) | Thiol-containing peptide | Michael Addition | Site-specific peptide labeling |
| Cbz-D-Dab(γ-N-Azide) | Alkyne-modified fluorophore | Click Chemistry (CuAAC) | Fluorescent probe synthesis |
| Cbz-D-Dab(γ-N-Biotin) | Not Applicable | Amide bond formation | Affinity-based protein capture |
This table is illustrative and based on common bioconjugation strategies. Specific examples with this compound may vary in the literature.
The 2,4-diaminobutyric acid (Dab) core is found in a variety of naturally occurring bioactive compounds, particularly in a class of antibiotics known as polymyxins. These antibiotics are effective against Gram-negative bacteria. The diaminobutyric acid residues in polymyxins play a crucial role in their mechanism of action, which involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria, leading to membrane disruption and cell death.
Inspired by these natural products, researchers have utilized this compound as a scaffold to synthesize novel bioactive compounds. The Cbz group serves as a convenient protecting group during the synthesis of peptide analogs and other derivatives. By modifying the side chains and the peptide backbone, scientists aim to develop new therapeutic agents with improved efficacy and reduced toxicity compared to natural polymyxins.
For instance, synthetic peptides incorporating Cbz-D-Dab have been investigated for their antimicrobial and anticancer activities. The diaminobutyric acid moiety provides a positive charge at physiological pH, which can facilitate interactions with negatively charged cell membranes, a common feature of both bacterial and cancer cells.
Table 2: Bioactive Compounds Incorporating the 2,4-Diaminobutyric Acid Scaffold
| Compound Class | Core Scaffold | Key Modifications | Biological Activity |
| Polymyxin Analogs | Cyclic peptide with Dab | Alterations in the fatty acyl tail and amino acid sequence | Antimicrobial (Gram-negative bacteria) |
| Lipopeptides | Dab linked to a lipid moiety | Variations in lipid chain length and peptide sequence | Antibacterial, Antifungal |
| Anticancer Peptides | Short peptides containing Dab | Introduction of hydrophobic residues | Cytotoxic to cancer cells |
This table provides examples of compound classes where the Dab scaffold is central to their bioactivity.
Role of Cbz D 2,4 Diaminobutyric Acid in Enzyme Studies and Inhibition Mechanisms
Cbz-D-2,4-Diaminobutyric Acid and its Derivatives as Instruments for Enzyme Mechanism Elucidation
The stereochemistry and bifunctional nature of 2,4-diaminobutyric acid (Dab) make it a valuable component in designing molecules to probe enzyme active sites. The carboxybenzyl (Cbz) protecting group, in particular, offers a way to modulate the reactivity and binding properties of Dab-containing compounds. This allows researchers to systematically investigate the structural and electronic requirements for substrate recognition and catalysis.
For instance, the incorporation of Dab into peptide sequences allows for the exploration of enzyme specificity. By observing how an enzyme interacts with a Dab-containing substrate analog, researchers can infer the roles of specific amino acid residues within the active site. The defined stereochemistry of the D-configuration provides a further layer of specificity, enabling the study of stereoselective enzymes.
The Design and Evaluation of Enzyme Inhibitors Based on 2,4-Diaminobutyric Acid Scaffolds
The 2,4-diaminobutyric acid framework has proven to be a highly effective starting point for the development of inhibitors for a variety of enzymes. Its ability to present key pharmacophoric features in a defined spatial arrangement has been exploited in the design of inhibitors for viral proteases, nitric oxide synthases, and coagulation factors.
Human cytomegalovirus (HCMV) is a significant human pathogen, and its protease is an attractive target for antiviral drug development. Researchers have successfully designed and synthesized novel monobactam inhibitors of HCMV protease. These inhibitors, which are a type of β-lactam, have demonstrated potent antiviral activity. nih.govresearchgate.net
One strategy has involved the use of Cbz-protected lactam templates. The Cbz group plays a role in the binding of the inhibitor to the enzyme's active site. Modifications to other parts of the β-lactam structure, such as the introduction of a heterocyclic thiomethyl side chain at the C-4 position, have led to compounds with significant inhibitory activity in enzymatic assays. nih.gov Further optimization of these structures, including variations at the N-1 position, has resulted in β-lactams with antiviral activity in cell culture-based plaque reduction assays. nih.gov
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. The selective inhibition of different NOS isoforms is a major goal in the development of therapies for various diseases. Dipeptide amides containing D-2,4-diaminobutyric acid (D-Dab) have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov
A library of dipeptide amides containing nitroarginine and various other amino acids was synthesized and screened for their inhibitory activity. nih.gov The results demonstrated that dipeptide amides containing a basic amine side chain, such as that provided by D-Dab, exhibited excellent inhibitory potency and selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov This suggests that an electrostatic or hydrogen bonding interaction at the enzyme's active site is crucial for this selectivity. nih.gov
The most potent nNOS inhibitor identified in one study was L-Arg(NO2)-L-Dbu-NH2, which exhibited a Ki of 130 nM and displayed over 1500-fold selectivity over eNOS and 192-fold selectivity over iNOS. nih.gov The chirality and order of the amino acids in these dipeptide amides were found to have a profound impact on both their inhibitory potency and their isoform selectivity. nih.gov
Table 1: Inhibitory Potency and Selectivity of N(omega)-Nitroarginine-Containing Dipeptide Amides for nNOS
| Compound | nNOS Ki (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
|---|
This table presents data on the inhibitory constant (Ki) against neuronal nitric oxide synthase (nNOS) and the selectivity ratios against endothelial (eNOS) and inducible (iNOS) isoforms for a key dipeptide amide.
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to treat and prevent thrombotic diseases. nih.govdntb.gov.uanih.gov Small-molecule inhibitors of FXa have gained significant attention due to their potential for oral administration and high specificity. nih.govdntb.gov.uanih.gov
Derivatives of 2,4-diaminobutyric acid have been incorporated into the design of novel FXa inhibitors. These derivatives are designed to interact with specific pockets within the active site of FXa. For example, the design of some inhibitors focuses on interactions with the S2 and S4 pockets of the enzyme. The introduction of flexible groups into the P2 position of the inhibitor can lead to new interactions within the S2 pocket, enhancing anticoagulant activity. nih.gov The presence of halogen atoms on aromatic rings within the inhibitor structure can form important π-stacking interactions with residues in the S4 pocket, such as Tyr99, which is a key determinant of pharmacological activity for direct FXa inhibitors. researchgate.net
The development of these inhibitors has led to compounds with in vitro inhibitory activity against FXa that is superior to that of established drugs like Apixaban. nih.gov Furthermore, some of these novel compounds have demonstrated improved oral anticoagulant activity compared to existing therapies. nih.gov
Kinetic Studies and Binding Mechanisms of this compound Derived Inhibitors
Understanding the kinetic parameters and binding mechanisms of inhibitors is fundamental to drug design and optimization. For this compound-derived inhibitors, techniques such as isothermal titration calorimetry and nuclear magnetic resonance have been employed to determine binding affinities and kinetic rate constants. nih.gov
Studies have shown that peptides derived from various proteins can bind to their targets with affinities in the low micromolar to nanomolar range. nih.gov The kinetic analysis of these interactions often reveals large microscopic on-rates (Kon), suggesting that the initial binding event may be driven by long-range electrostatic interactions, a concept sometimes referred to as a "fly-casting mechanism." nih.gov
For instance, in the context of HCMV protease inhibition by β-lactam derivatives, mass spectrometry studies have indicated that inhibition can occur through the acylation of the active site serine residue (Ser132). nih.gov This covalent modification of the enzyme leads to its inactivation. The specific mechanism of inhibition can vary depending on the exact structure of the inhibitor. nih.gov
In the case of NOS inhibitors, the dipeptide amides containing D-Dab were found not to exhibit time-dependent inhibition, indicating a reversible binding mechanism. nih.gov The observed selectivity for nNOS is attributed to specific interactions, likely electrostatic or hydrogen bonding, within the active site of this particular isoform. nih.gov
Investigations into the Structural Biology and Molecular Interactions Involving Cbz D 2,4 Diaminobutyric Acid Derivatives
Conformational Analysis of D-2,4-Diaminobutyric Acid in Constrained Systems
The conformational properties of D-2,4-diaminobutyric acid (D-DAB) are pivotal to its function, particularly when it is incorporated into larger, constrained molecular architectures. While detailed crystallographic analysis of the Cbz-protected D-enantiomer is not extensively documented in isolation, its behavior within constrained systems, such as synthetic polyamides, offers significant understanding.
Structural studies of related compounds, such as Nγ-acetyl-L-2,4-diaminobutyric acid, reveal that the diaminobutyric acid backbone possesses specific bond lengths and angles that favor particular spatial arrangements. In its crystalline form, the molecule is zwitterionic and participates in an extended network of hydrogen bonds. The carbon atoms of the butyric acid chain typically adopt a skew conformation. This inherent conformational preference is harnessed in constrained systems to create a well-defined three-dimensional structure. For instance, modeling of the bacterial racemase PddB, which acts on DAB, shows that the enzyme's active site must accommodate a specific conformation of the substrate, highlighting the defined structural nature of the DAB core. nih.gov
Structural Basis for Interactions with Biological Macromolecules
The specific three-dimensional structure of D-2,4-diaminobutyric acid derivatives is fundamental to their ability to interact with biological macromolecules like DNA and various proteins.
A significant application of (R)-2,4-diaminobutyric acid, which corresponds to the D-configuration, is its use as a turn unit in hairpin pyrrole-imidazole (Py-Im) polyamides. These synthetic oligomers are designed to bind to the minor groove of DNA with high sequence specificity, acting as artificial transcription factors. frontiersin.org The turn unit is a critical component that links the two antiparallel polyamide strands, enabling the hairpin fold necessary for high-affinity binding. lu.se
Early designs of hairpin polyamides used flexible linkers like γ-aminobutyric acid (γ-turn). However, research demonstrated that substituting the γ-turn with an (R)-2,4-diaminobutyric acid unit (an α-amino-γ-turn) results in a substantial enhancement of DNA-binding affinity. wikipedia.org This increase, reported to be approximately 15-fold, is attributed to the positively charged amino group at the α-position of the turn unit, which can form favorable electrostatic interactions with the negatively charged phosphate backbone of DNA. wikipedia.org This interaction helps to properly orient the hairpin within the minor groove. The turn unit itself also contributes to sequence recognition, generally favoring T·A or A·T base pairs over G·C pairs due to steric hindrance from the exocyclic amine of guanine. wikipedia.org
The table below summarizes the impact of different turn units on the DNA-binding affinity of hairpin polyamides.
| Turn Unit Component | Relative DNA-Binding Affinity | Key Structural Feature |
|---|---|---|
| γ-aminobutyric acid (γ-turn) | Baseline | Flexible four-carbon linker |
| (R)-2,4-diaminobutyric acid (α-amino-γ-turn) | ~15-fold increase | (R)-α-amino group provides favorable electrostatic interaction |
| (S)-2,4-diaminobutyric acid (α-amino-γ-turn) | Diminished | (S)-α-amino group causes steric clash with the minor groove wall |
Analogs of 2,4-diaminobutyric acid (DAB) have been studied for their interactions with various biological receptors, a term that broadly includes enzymes and transporter proteins. These studies reveal that DAB derivatives can act as specific ligands for these macromolecules.
One area of investigation involves the γ-aminobutyric acid (GABA) system. 2,4-Diaminobutyric acid is known to be an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the neurotransmitter GABA. By inhibiting this enzyme, DAB elevates GABA levels. Furthermore, it has been identified as a GABA reuptake inhibitor, further increasing synaptic GABA concentrations.
In other contexts, DAB analogs have been shown to interact with amino acid transport systems. Studies on hepatoma cells demonstrated that L-2,4-diaminobutyric acid accumulates in malignant cells, leading to hyperosmosis and cell lysis. nih.gov This uptake is mediated by amino acid transporters, and the effect can be abrogated by specific substrates of these transport systems, indicating a direct ligand-transporter interaction. lu.senih.gov
Furthermore, high specificity has been observed in enzymatic interactions. The bacterial enzyme PddB, a PLP-independent racemase, exhibits strict substrate selectivity for 2,4-diaminobutyric acid. It catalyzes the stereoinversion between L- and D-Dab but does not interact with other structurally similar diamino acids such as L-lysine, L-ornithine, or L-2,3-diaminopropionic acid, demonstrating a highly specific binding pocket. frontiersin.org
Stereochemical Impact on Molecular Recognition and Biological Activity of DAB Derivatives
Stereochemistry plays a critical role in the molecular recognition and biological activity of chiral molecules, and derivatives of diaminobutyric acid are a clear example of this principle. The spatial arrangement of substituents around the chiral alpha-carbon atom dictates how the molecule fits into a binding site on a biological macromolecule. nih.gov
The importance of stereochemistry is starkly illustrated in the context of the hairpin polyamides discussed previously. The use of the (R)-enantiomer of 2,4-diaminobutyric acid as the turn unit leads to a significant increase in DNA binding affinity. In contrast, incorporating the opposite (S)-enantiomer results in diminished binding. wikipedia.org This dramatic difference is attributed to an unfavorable steric clash between the amine residue of the (S)-α-amino-γ-turn and the wall of the DNA minor groove. The (R)-configuration positions the α-amino group in a way that allows for productive electrostatic interactions without causing steric hindrance, thus enhancing the stability of the polyamide-DNA complex. wikipedia.orgnih.gov
This principle extends to interactions with other biological targets. Studies on various chiral natural product derivatives have shown that often only one specific stereoisomer exhibits significant biological activity. nih.gov This stereoselectivity can arise from differences in target binding or from stereospecific uptake by cellular transport systems. For many biologically active compounds, the precise three-dimensional arrangement of functional groups is essential for establishing the specific non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) required for high-affinity binding to a receptor or enzyme active site. nih.gov
The table below highlights the differential effects of DAB stereoisomers in the well-studied hairpin polyamide system.
| Stereoisomer in Polyamide Turn Unit | Effect on DNA Binding | Molecular Rationale |
|---|---|---|
| (R)-2,4-diaminobutyric acid | Significantly enhanced affinity | Favorable orientation of the α-amino group for electrostatic interaction with DNA phosphate backbone. |
| (S)-2,4-diaminobutyric acid | Diminished affinity | Unfavorable steric clash of the α-amino group with the wall of the DNA minor groove. |
Biochemical Pathways and Analog Interactions of 2,4 Diaminobutyric Acid
Metabolic Context of 2,4-Diaminobutyric Acid in Biological Systems
2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. However, it is found in various biological systems, where it participates in specific metabolic pathways and is a component of certain natural products.
2,4-Diaminobutyric acid is a known metabolite in certain bacteria. For instance, it is found in or produced by Escherichia coli. nih.gov In some bacteria, such as Acinetobacter baumannii, L-2,4-diaminobutyric acid is a precursor in the synthesis of 1,3-diaminopropane. This pathway involves the enzyme L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT), which catalyzes the reversible transfer of an amino group from L-2,4-diaminobutyric acid to 2-ketoglutaric acid, yielding L-glutamic acid and L-aspartic β-semialdehyde. nih.gov
Furthermore, the biosynthesis of the antiviral compound γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in Streptoalloteichus hindustanus involves the stereoinversion of L-Dab to D-Dab, catalyzed by the enzyme PddB, a PLP-independent racemase. nih.govfrontiersin.org This highlights the role of DABA as a building block for secondary metabolites in bacteria. D-amino acids, including D-alanine and D-glutamate, are also essential components of the peptidoglycan cell wall in prokaryotes and are found in peptidic antibiotics produced as bacterial secondary metabolites. nih.govfrontiersin.org
Beyond its role as a bacterial metabolite, 2,4-diaminobutyric acid is a constituent of various natural products. It has been reported in plants such as Lathyrus sylvestris and Phaseolus vulgaris. nih.gov The L-enantiomer, L-2,4-diaminobutyric acid, has been identified in Lathyrus latifolius and the bacterium Streptomyces albidoflavus. nih.gov Additionally, both the neurotoxin β-N-methylamino-L-alanine (BMAA) and its structural isomer 2,4-diaminobutyric acid (DAB) are produced by various phytoplankton, including diatoms and dinoflagellates. researchgate.net In some diatoms, such as Thalassiosira pseudonana, the production of DAB is thought to be a defense mechanism against predators and competitors. researchgate.net
Table 1: Occurrence of 2,4-Diaminobutyric Acid in Various Organisms
| Organism Type | Species | Compound Form | Reference |
| Bacterium | Escherichia coli | 2,4-Diaminobutyric acid | nih.gov |
| Bacterium | Acinetobacter baumannii | L-2,4-Diaminobutyric acid | nih.gov |
| Bacterium | Streptoalloteichus hindustanus | L- and D-2,4-Diaminobutyric acid | nih.govfrontiersin.org |
| Bacterium | Streptomyces albidoflavus | L-2,4-Diaminobutyric acid | nih.gov |
| Plant | Lathyrus sylvestris | 2,4-Diaminobutyric acid | nih.gov |
| Plant | Phaseolus vulgaris | 2,4-Diaminobutyric acid | nih.gov |
| Plant | Lathyrus latifolius | L-2,4-Diaminobutyric acid | nih.gov |
| Phytoplankton | Diatoms and Dinoflagellates | 2,4-Diaminobutyric acid | researchgate.net |
Interaction with Neurotransmitter Systems
2,4-Diaminobutyric acid is recognized for its significant interactions with the GABAergic system in the central nervous system. It primarily functions as an inhibitor of both GABA transaminase and GABA reuptake, leading to an increase in the concentration of the inhibitory neurotransmitter GABA. wikipedia.org
GABA transaminase (GABA-T) is a key enzyme responsible for the degradation of GABA. wikipedia.org By inhibiting this enzyme, the breakdown of GABA is reduced, leading to elevated levels of this neurotransmitter in the brain. patsnap.com L-2,4-diaminobutyric acid has been shown to be a non-competitive inhibitor of GABA transaminase activity. nih.govmedchemexpress.cn The elevation of GABA levels in the brain has been observed to parallel the inhibition of GABA-T activity, suggesting that this inhibition is the primary mechanism for the observed increase in GABA concentrations. nih.gov While L-DABA is described as a weak GABA transaminase inhibitor with an IC50 greater than 500 μM, it is noted to be a more effective inhibitor of the enzyme in vivo than in vitro. medchemexpress.com
In addition to inhibiting GABA metabolism, 2,4-diaminobutyric acid also acts as a GABA reuptake inhibitor. wikipedia.org GABA transporters (GATs) are responsible for the removal of GABA from the synaptic cleft, thereby terminating its inhibitory signal. wikipedia.org By blocking these transporters, GABA reuptake inhibitors increase the extracellular concentration of GABA, enhancing GABAergic neurotransmission. wikipedia.org
Studies have shown that S(+)-2,4-Diaminobutyric acid is a significantly more potent inhibitor of sodium-dependent GABA uptake in rat brain slices than its R(-) stereoisomer, with at least a 20-fold higher potency. nih.gov This stereospecificity highlights the specific interaction of the S(+) isomer with the GABA uptake mechanism.
Table 2: Interaction of 2,4-Diaminobutyric Acid with the GABA System
| Interaction | Target | Mechanism of Action | Isomer Specificity | Reference |
| Enzyme Inhibition | GABA Transaminase (GABA-T) | Non-competitive inhibition, leading to decreased GABA degradation. | L-isomer studied. | nih.govmedchemexpress.cn |
| Transporter Inhibition | GABA Transporters (GATs) | Inhibition of GABA reuptake from the synaptic cleft, increasing extracellular GABA. | S(+) isomer is more potent than the R(-) isomer. | wikipedia.orgnih.gov |
Role as an Amino Acid Analogue in Cellular Uptake Studies
2,4-Diaminobutyric acid serves as a valuable tool in cellular uptake studies due to its nature as a non-physiological, cationic amino acid analogue. It is transported into cells via amino acid transport systems, such as System A. This property has been utilized in research to investigate cellular transport mechanisms. For example, studies have examined the selective neuronal uptake and release of radiolabeled DL-2,4-diaminobutyric acid in rat cerebral cortex to understand the dynamics of amino acid transport in neurons. nih.gov
The ability of L-2,4-diaminobutyric acid to be actively transported into cells has also been explored in the context of cancer research. The pronounced and concentrated uptake of L-DABA in human glioma cells can lead to osmotic lysis and cell death, demonstrating its potential as an antitumor agent in vitro. medchemexpress.com The harmful effects of L-DABA on cells can be mitigated by the co-incubation with other amino acids like L-alanine and L-methionine, further highlighting its interaction with amino acid transport and metabolic pathways. medchemexpress.com
System A Transporter Interactions with 2,4-Diaminobutyric Acid
Cbz-D-2,4-Diaminobutyric acid, a non-proteinogenic amino acid, utilizes specific transport systems to enter cells. Research has identified System A as a key transporter for 2,4-diaminobutyric acid (DAB). nih.gov This system is responsible for the uptake of small, neutral amino acids. The interaction with System A is a critical factor in the subsequent intracellular accumulation of DAB, particularly in malignant cells. nih.gov The transport of DAB into cells is an active process, and its recognition by System A transporters facilitates its significant intracellular concentration. While System A is a primary route, other transport mechanisms may also be involved. For instance, competitive inhibitors of the alanine serine cysteine transporter 2 (ASCT2) have been developed based on the 2,4-diaminobutyric acid scaffold, suggesting a potential interaction with this transporter as well. portlandpress.com Molecular docking studies have predicted that L-2,4-diaminobutyric acid can bind to ASCT2. portlandpress.com
Accumulation in Malignant Cells
A notable characteristic of 2,4-diaminobutyric acid is its marked accumulation in malignant cells. nih.govnih.gov This intense uptake, primarily facilitated by System A, can lead to intracellular concentrations that are significantly higher than in normal cells. nih.gov This accumulation is so pronounced that it can induce hyperosmosis, causing the cancer cells to swell and eventually undergo lysis. nih.govnih.gov This phenomenon has been observed in various cancer cell lines, including hepatoma and human glioma cells. nih.govnih.gov The principle of inducing cell death through osmotic stress is a unique antitumor mechanism. nih.gov The intense accumulation in tumor cells has also led to the consideration of radiolabeled DAB analogs as potential tracers for in situ tumor imaging using positron emission tomography (PET). nih.gov
| Cell Line | Effect of 2,4-Diaminobutyric Acid | Reference |
| Hepatoma Cells | Significant antitumour effect both in vitro and in vivo, leading to cell lysis. | nih.gov |
| Human Glioma Cells (SKMG-1) | Cytolytic effect, with an LD50 of 20 mM after 24 hours. | nih.gov |
| Normal Human Fibroblasts | Cytolytic effect, with an LD50 of 12.5 mM after 24 hours. | nih.gov |
Comparative Biochemical Studies with Isomeric Neurotoxins (e.g., BMAA, AEG) and 2,4-Diaminobutyric Acid
2,4-diaminobutyric acid (DAB) is a structural isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)glycine (AEG), all of which can be produced by cyanobacteria. researchgate.netnih.gov Comparative studies have been conducted to understand the relative toxicity and mechanisms of action of these isomers.
BMAA has been linked to neurodegenerative diseases and is known to induce endoplasmic reticulum (ER) stress in neuronal cells. nih.gov In contrast, studies on human neuroblastoma cells (SH-SY5Y) have shown that 2,4-DAB does not appear to share the same mechanism of inducing ER stress. nih.gov However, both BMAA and 2,4-DAB were found to decrease cell viability, while AEG was not cytotoxic under the same conditions. nih.gov Interestingly, the combined treatment of BMAA and 2,4-DAB resulted in increased caspase activity and apoptosis, suggesting that the presence of 2,4-DAB enhances the toxicity of BMAA. nih.gov
The stability of these isomers in environmental conditions also varies. In a study examining their stability in natural water, all three compounds were stable at 4°C in the dark but degraded under other conditions. ncku.edu.tw After 10 days at 25°C in the dark, the remaining concentration of DAB was 44.1%, compared to 61.3% for BMAA and 64.5% for AEG. ncku.edu.tw Under visible light, the remaining concentrations were 53.4% for DAB, 50.8% for BMAA, and a significantly lower 9.8% for AEG. ncku.edu.tw
| Isomer | Cytotoxicity (SH-SY5Y cells) | Mechanism of Action | Stability in Water (25°C, dark, 10 days) |
| 2,4-DAB | Decreases cell viability | Does not induce ER stress; enhances BMAA toxicity | 44.1% remaining |
| BMAA | Decreases cell viability | Induces ER stress | 61.3% remaining |
| AEG | Not cytotoxic | Not determined | 64.5% remaining |
Participation in Environmental Processes and Metabolite Formation (e.g., Disinfection By-Products from DAB)
As an algal toxin sometimes present in water sources, 2,4-diaminobutyric acid can react with disinfectants used in water treatment processes, leading to the formation of disinfection by-products (DBPs). nih.govresearchgate.net DBPs are a group of chemicals formed when disinfectants like chlorine or chloramine react with natural organic matter in the water. wikipedia.orgwa.gov
Studies have shown that the chlorination or chloramination of DAB can produce various CX3R-type DBPs, including haloacetic acids (HAAs), trihalomethanes (THMs), and haloacetonitriles (HANs). nih.govresearchgate.net Among these, dichloroacetic acid was found to be produced in the highest yield. nih.govresearchgate.net The formation of these DBPs is influenced by factors such as the type of disinfectant, disinfectant dosage, pH, reaction time, and the presence of bromide and iodide ions. nih.govresearchgate.net For instance, the formation of total CX3R-type DBPs from DAB was significantly lower during chloramination compared to chlorination. nih.govresearchgate.net However, chloramination in the presence of bromide or iodide led to a higher formation of brominated and iodinated THMs. nih.govresearchgate.net
The formation of these by-products is a significant environmental consideration, as some DBPs are regulated due to potential health concerns. wa.gov
| Disinfectant | Major DBPs Formed from DAB | Key Findings |
| Chlorine | Haloacetic acids (HAAs), Trihalomethanes (THMs), Haloacetonitriles (HANs) | Higher overall formation of CX3R-type DBPs. |
| Chloramine | Haloacetic acids (HAAs), Trihalomethanes (THMs), Haloacetonitriles (HANs) | Lower overall formation of CX3R-type DBPs, but increased formation of Br-THMs and I-THMs in the presence of bromide/iodide. |
Advanced Analytical Methodologies and Use of Cbz D 2,4 Diaminobutyric Acid As a Research Standard
Chromatographic and Spectrometric Techniques for Analysis of 2,4-Diaminobutyric Acid and Derivatives
A suite of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) techniques, often coupled with various detectors, are employed for the analysis of 2,4-diaminobutyric acid and its derivatives. The choice of method often depends on the sample matrix, the required sensitivity, and the need to resolve isomers.
HPLC-FD, UHPLC-UV, UHPLC-MS, UHPLC-MS/MS Applications
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), Ultra-High-Performance Liquid Chromatography with Ultraviolet (UHPLC-UV) detection, and UHPLC coupled with Mass Spectrometry (UHPLC-MS) or tandem Mass Spectrometry (UHPLC-MS/MS) are powerful tools for the analysis of DAB. sigmaaldrich.com These techniques are frequently used for the differentiation of β-N-methylamino-L-alanine (BMAA) from other diamino acids, including L-2,4-diaminobutyric acid. sigmaaldrich.com
Due to the fact that many amino acids, including DAB, lack a strong chromophore, derivatization is often necessary for UV or fluorescence detection. chromatographyonline.comshimadzu.com This process involves reacting the amino acid with a labeling agent to attach a molecule that absorbs UV light or fluoresces. For instance, dansyl chloride has been used as a derivatizing agent for the analysis of BMAA and DAB in seafood using UHPLC-ESI-MS/MS. nih.gov Another approach involves propyl chloroformate derivatization for the LC-MS analysis of BMAA and DAB in cyanobacteria, which has been shown to significantly increase sensitivity compared to gas chromatography-mass spectrometry (GC-MS) methods. scielo.org.za
UHPLC-MS/MS, in particular, offers high specificity and sensitivity, making it suitable for complex biological matrices. A novel LC-MS/MS method has been developed for the unambiguous determination of BMAA and DAB in cyanobacteria and selected plant seeds without the need for derivatization. nih.gov This method allows for the consideration of both free and protein-bound forms of the amino acids. nih.gov
Below is a table summarizing the applications of these techniques in the analysis of 2,4-diaminobutyric acid and its derivatives.
| Technique | Application | Derivatization | Key Findings |
| HPLC-FD | Differentiation of BMAA from diamino acids. sigmaaldrich.com | Required | Provides high sensitivity for fluorescently labeled amino acids. |
| UHPLC-UV | Quantification of amino acids in various samples. sigmaaldrich.comnih.gov | Often Required | Useful for higher concentration samples; derivatization enhances sensitivity. shimadzu.comnih.gov |
| UHPLC-MS | Separation and detection of BMAA and DAB. scielo.org.za | Can be used with or without derivatization | Offers higher sensitivity than GC-MS and good separation of isomers. scielo.org.za |
| UHPLC-MS/MS | Unambiguous determination of BMAA and DAB in complex matrices like seafood and cyanobacteria. nih.govnih.gov | Can be used with or without derivatization | Provides high specificity and sensitivity, eliminating the need for derivatization in some cases. nih.gov |
Enantiomeric Purity Determination of 2,4-Diaminobutyric Acid Derivatives
Determining the enantiomeric purity of 2,4-diaminobutyric acid derivatives is critical, as different enantiomers can have distinct biological activities. Two primary approaches are utilized for this purpose: chiral chromatography and derivatization with a chiral reagent followed by standard chromatography.
An HPLC procedure has been successfully applied to separate D- and L-isomers of 2,4-diaminobutyric acid found in the peptidoglycan of actinomycetes, demonstrating the utility of chiral HPLC in differentiating these stereoisomers. nih.gov Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. chromatographyonline.com
Alternatively, a widely used chemical derivatization method is Marfey's method. This involves reacting the amino acid enantiomers with a chiral derivatizing agent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard reversed-phase HPLC. An "advanced Marfey's method" utilizing 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA) as the derivatizing agent coupled with LC-MS has been employed for the quantitative enantio-determination of DAB isomers. frontiersin.orgmdpi.com This method offers high sensitivity for determining the absolute configuration of amino acids. nih.gov
The following table compares the two main methods for determining the enantiomeric purity of 2,4-diaminobutyric acid derivatives.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to directly separate enantiomers based on differential interactions. chromatographyonline.com | Direct separation without derivatization; can be highly efficient. | CSPs can be expensive and may have limited applicability for a wide range of compounds. |
| Marfey's Method (with LC-MS) | Derivatization with a chiral reagent (e.g., L-FDLA) to form diastereomers, which are then separated on a standard achiral column. frontiersin.orgmdpi.com | High sensitivity, applicable to a wide range of amino acids, uses standard HPLC columns. nih.gov | Requires a chemical derivatization step, which can add complexity to the workflow. |
Application as an Internal Standard in Amino Acid Analysis
In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, the calibration standard, and the blank. L-2,4-Diaminobutyric acid dihydrochloride is a suitable compound for use as an internal standard in amino acid analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis. For an internal standard to be effective, it should have similar chemical and physical properties to the analyte of interest but be clearly distinguishable, for instance, by its retention time in chromatography or its mass-to-charge ratio in mass spectrometry. Since L-2,4-diaminobutyric acid is an unnatural amino acid derivative, it is unlikely to be present in most biological samples, making it an excellent choice as an internal standard. sigmaaldrich.com By comparing the ratio of the detector response of the analyte to that of the internal standard, a more accurate quantification can be achieved.
Synthesis of Isotope-Labeled 2,4-Diaminobutyric Acid for Research
Isotope-labeled compounds, where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N), are invaluable tools in analytical and metabolic research. The synthesis of deuterium-labeled L-2,4-diaminobutyric acid provides a crucial internal standard for mass spectrometry-based quantification, as it has nearly identical chemical properties to the unlabeled compound but a different mass. hwb.gov.in
The synthesis of deuterated amino acids can be challenging. Attempts to deuterate commercially available L-2,4-diaminobutyric acid using methods like refluxing in D₂O with a ruthenium on carbon (Ru/C) catalyst have been reported, though achieving high levels of deuteration can be difficult. researchgate.net More advanced and regioselective deuteration methods are continually being developed to provide high-purity labeled compounds for research. researchgate.net
Radiochemical Synthesis for Pharmacokinetic Studies of L-DAB
Radiolabeled compounds, typically containing isotopes like tritium (³H) or carbon-14 (¹⁴C), are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. researchgate.net The use of radiolabeled L-DAB would allow researchers to trace its fate within an organism with high sensitivity and accuracy. researchgate.net
While specific details on the radiochemical synthesis of L-DAB for pharmacokinetic studies are not extensively published, the general principles of such syntheses are well-established. The process would involve introducing a radioactive isotope into the L-DAB molecule at a metabolically stable position. This could be achieved through various organic synthesis reactions using radiolabeled precursors.
Once synthesized, the radiolabeled L-DAB can be administered to a test system (e.g., an animal model), and its journey through the body can be monitored by detecting the radioactivity in various tissues and fluids over time. dovepress.comfrontiersin.org This provides critical data on how the compound is absorbed, where it distributes, how it is metabolized, and how it is ultimately excreted. Such studies are fundamental in drug development and in understanding the biological effects of compounds like L-DAB, which has shown potential as an antitumour agent. nih.gov
Emerging Research Areas and Future Directions for Cbz D 2,4 Diaminobutyric Acid
Novel Applications in Drug Design and Development Research Utilizing DAB Derivatives
Derivatives of 2,4-diaminobutyric acid (DAB) are valuable intermediates in the synthesis of complex molecules for pharmaceutical development. chemimpex.com The presence of multiple reactive groups and a four-carbon structure makes these compounds, including Cbz-D-2,4-Diaminobutyric acid, versatile building blocks in medicinal chemistry. google.com Their incorporation into peptide synthesis allows researchers to create bioactive molecules with tailored properties. chemimpex.com
One key area of application is in the development of peptide-based therapeutics. Protected DAB derivatives, such as Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid, serve as crucial intermediates. chemimpex.com The protecting groups, like the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups, enhance stability and control reactivity during the precise, stepwise construction of peptide chains. chemimpex.com This control is essential for creating novel drug candidates, particularly those aimed at treating neurological disorders. chemimpex.com The unique structural features of DAB can be exploited to design peptides with improved efficacy and reduced side effects. chemimpex.com
Research has also explored the synthesis of DAB derivatives as a framework for medicinally important compounds. For instance, a photocatalytic coupling method has been developed to synthesize 2,4-diaminobutyric acid derivatives embedded within a peptoid structure, highlighting the compound's utility in creating diverse molecular architectures for drug discovery. researchgate.net
| DAB Derivative Type | Protecting Groups | Role in Drug Design & Development | Therapeutic Area of Interest |
|---|---|---|---|
| Nα-Cbz-D-2,4-diaminobutyric acid | Carboxybenzyl (Cbz) | Peptide synthesis intermediate | General Pharmaceutical Development |
| Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid | tert-butyloxycarbonyl (Boc), Carboxybenzyl (Z) | Key building block for complex peptides | Neurological Disorders chemimpex.com |
| Peptoid-embedded DAB derivatives | Varies | Scaffold for unnatural α,γ-diamino acid peptide derivatives | Medicinal Chemistry researchgate.net |
Potential for Synergistic Effects in Combined Therapeutic Approaches with 2,4-Diaminobutyric Acid
The concept of synergy in pharmacology, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a critical strategy in developing more effective treatments. mdpi.comaacr.org This contrasts with additive effects (where the combined effect is equal to the sum of individual effects) and independent drug action (where drugs act independently, increasing the probability of a response). aacr.orgaacr.org
Research into 2,4-diaminobutyric acid (DAB) has indicated its potential as a component in synergistic combination therapies. One study highlighted that the unique antitumor mechanism of DAB suggests it could be an ideal partner for other cytostatic drugs. nih.gov The study observed that DAB accumulates in malignant cells, leading to hyperosmosis and cell lysis, a mode of action that could complement other anticancer agents to achieve a synergistic effect. nih.gov
In a different therapeutic context, research in neuropharmacology has shown that DL-2,4-diaminobutyric acid (DABA) can significantly enhance the cataleptic effects of both the cholinergic agent pilocarpine (B147212) and the neuroleptic agent alpha-flupenthixol in rats. nih.gov DABA itself did not induce catalepsy but amplified the effects of the other drugs, a clear indication of a synergistic interaction. nih.gov This effect is attributed to DABA's role as a GABA neuronal uptake inhibitor, which modifies the gamma-Aminobutyric acid (GABA) system and supports the model of an inhibitory strionigral GABA-ergic pathway. nih.gov These findings suggest that leveraging the biological activity of DAB in combination with other agents could lead to more potent therapeutic strategies.
Future Prospects in Chemical Biology and Protease Research with Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs), a class to which 2,4-diaminobutyric acid belongs, are opening up new frontiers in chemical biology and protease research. mdpi.comnih.gov Unlike the 20 canonical amino acids used in protein synthesis by most organisms, ncAAs offer altered backbones, stereochemistry (such as D-amino acids), and unique side chains. mdpi.comdntb.gov.ua This expanded chemical diversity is a powerful tool for scientists.
A significant advantage of many ncAAs is their resistance to proteolytic degradation. mdpi.comnih.gov This property makes them excellent candidates for developing protease inhibitors, which are crucial for studying enzyme function and as potential therapeutic agents. dntb.gov.ua They are also invaluable tools for specificity profiling studies in substrate optimization and enzyme inhibition research. mdpi.com
The future prospects for ncAAs like DAB in this field are extensive and include:
Enzyme Kinetics and Interaction Studies: The unique structures of ncAAs can be used to probe enzyme active sites and study molecular interactions in vitro and in vivo. mdpi.comdntb.gov.ua
Bioimaging: Incorporating ncAAs with bio-orthogonal labels enables advanced bioimaging techniques through click chemistry and cross-linking reactions, providing insights into protein structure and function. mdpi.comnih.gov
Novel Pharmaceuticals: The ability to incorporate ncAAs into peptides and proteins paves the way for creating novel prodrugs that can be activated by specific proteases, or other pharmaceutical compounds with enhanced properties. mdpi.comnih.gov
Enzyme Engineering: The introduction of ncAAs can alter the substrate specificity and catalytic activity of enzymes, creating biocatalysts with novel functions that are not achievable with the standard 20 amino acids. researchgate.net
| Application Area | Utility of Non-Canonical Amino Acids (ncAAs) | Specific Example/Future Direction |
|---|---|---|
| Protease Inhibition | Resistance to proteolytic degradation. mdpi.comdntb.gov.ua | Development of stable peptide-based inhibitors. |
| Enzyme Specificity Profiling | Serve as unique substrates or inhibitors to map enzyme preferences. mdpi.com | High-throughput screening of enzyme activity. |
| Molecular Interactions | Introduction of specific chemical groups for probing binding sites. nih.gov | Structure-functional studies of protein complexes. |
| Bioimaging | Carrying bio-orthogonal labels for visualization. mdpi.comnih.gov | Tracking protein localization and dynamics in living cells. |
| Drug Development | Creation of protease-activated prodrugs. mdpi.com | Designing peptides with improved stability and therapeutic profiles. |
Development of Advanced Materials and Functional Molecules from 2,4-Diaminobutyric Acid Derivatives
The utility of 2,4-diaminobutyric acid derivatives extends beyond medicine into the realm of materials science. The unique chemical properties of ncAAs are being harnessed to create novel proteins and polymers with specialized functions.
A notable example is the biosynthesis of γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab). frontiersin.org Research has uncovered the biosynthetic pathway for this homopolymer, which exhibits antiviral properties. frontiersin.org The discovery of a cofactor-independent racemase that converts L-Dab to D-Dab is a key step in this process, highlighting nature's sophisticated methods for creating functional biomaterials from non-canonical building blocks. frontiersin.org Such biopolymers represent a class of advanced materials with potential applications in biomedicine and biotechnology.
More broadly, the residue-specific insertion of ncAAs into proteins allows for the global alteration of protein properties. acs.org This technique can be used to engineer proteins with enhanced stability, novel catalytic activities, or the ability to self-assemble into new materials. By expanding the genetic code to include ncAAs like DAB, researchers can create a new generation of functional molecules and advanced materials with properties tailored for specific industrial, medical, or research applications. acs.org
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing Cbz-D-2,4-Diaminobutyric acid with high enantiomeric purity?
- Answer : this compound is typically synthesized via carbobenzyloxy (Cbz) protection of the primary amine group using Cbz-Cl (benzyl chloroformate) under alkaline conditions. The reaction is monitored by TLC or HPLC, followed by purification via recrystallization or reverse-phase chromatography to ensure enantiomeric purity. Stereochemical integrity is critical, as D- and L-isomers exhibit distinct biological activities .
Q. How can the enantiomeric purity of this compound be validated?
- Answer : Chiral HPLC with a cellulose-based column or polarimetry is recommended to confirm enantiomeric purity. Mass spectrometry (MS) and / NMR are used to verify molecular weight and structural integrity. Cross-referencing with CAS 62234-40-6 ensures identity .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Answer : Store lyophilized this compound at -20°C in a desiccated environment. Solutions should be prepared in inert solvents (e.g., DMSO or water) and used within one month to prevent hydrolysis or racemization .
Q. What is the role of the Cbz group in modifying the compound's solubility and reactivity?
- Answer : The Cbz group enhances solubility in organic solvents and protects the primary amine during peptide synthesis. However, it may reduce aqueous solubility compared to the free amino acid, necessitating optimization for biological assays .
Advanced Research Questions
Q. How does the Cbz-protecting group influence the compound's interaction with GABA transaminase compared to the free amino acid (L-DABA)?
- Answer : The Cbz group sterically hinders binding to GABA transaminase, rendering the protected form inactive. Deprotection to yield free L-DABA (IC >500 μM) is required for inhibitory activity. This contrasts with unprotected L-DABA, which directly interacts with the enzyme's active site .
Q. What strategies resolve discrepancies in reported bioactivity data for diamino acids like this compound?
- Answer : Variations in IC values (e.g., weak inhibition in GABA transaminase assays) may arise from differences in assay conditions (pH, temperature), enzyme sources, or purity of isomers. Standardizing protocols and validating enantiomeric purity are critical for reproducibility .
Q. How can synthetic yields of this compound be optimized in solid-phase peptide synthesis (SPPS)?
- Answer : Use coupling agents like HBTU/HOBt with DIEA in DMF, and monitor reactions via the Kaiser test. Microwave-assisted synthesis or iterative coupling cycles improve yields. Purification via preparative HPLC ensures high purity for downstream applications .
Q. What is the impact of this compound on DNA duplex stability in prebiotic simulations?
- Answer : In molecular dynamics studies, diamino acids like L-2,4-Diaminobutyric acid stabilize DNA duplexes by neutralizing phosphate charges, reducing sequence-dependent stability differences (e.g., AT vs. GC pairs). The Cbz group may alter binding dynamics, warranting comparative studies with unprotected analogs .
Methodological Considerations
- Synthesis : Use Cbz-Cl for amine protection; monitor by TLC (R = 0.3 in ethyl acetate/hexane).
- Characterization : NMR (δ 7.3 ppm for benzyl protons), ESI-MS for molecular ion validation.
- Bioassays : For GABA transaminase inhibition, use purified enzyme (e.g., porcine brain) and spectrophotometric detection of GABA degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
